molecular formula C17H15FN2O2 B4550533 N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-fluorobenzamide

N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-fluorobenzamide

Cat. No.: B4550533
M. Wt: 298.31 g/mol
InChI Key: ORXZTUGQBCGQEH-UHFFFAOYSA-N
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Description

N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-fluorobenzamide is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.11175589 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

Research has explored the catalytic roles and synthetic applications of related compounds in organic chemistry. For instance, palladium-mediated carbonylation reactions have utilized similar benzamide derivatives for the synthesis of aromatic polyamides, highlighting their utility in complex chemical synthesis processes (Perry & Wilson, 1993). Similarly, iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the potential of fluoroamide compounds in selective fluorination reactions, a key transformation in organic synthesis and drug development (Groendyke, AbuSalim, & Cook, 2016).

Photoredox Catalysis

The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been a significant area of research. These studies involve the design of reaction systems that facilitate efficient and selective radical fluoromethylation, a process that is crucial for synthesizing organofluorine compounds, which are important in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Material Science and Sensing Applications

Modified carbon materials have been investigated for their adsorptive properties, such as the removal of toxic metal ions from solutions. This includes the use of activated carbon modified with fluoroamide compounds, demonstrating the potential of such materials in environmental cleanup and sensing applications (Ghaedi, Ghaedi, Vafaei, Iravani, Keshavarz, Rad, Tyagi, Agarwal, & Gupta, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-15-7-2-1-6-14(15)17(22)20-13-5-3-4-11(10-13)16(21)19-12-8-9-12/h1-7,10,12H,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXZTUGQBCGQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.